Product packaging for 3,4-difluoro-N-(pentan-3-yl)aniline(Cat. No.:)

3,4-difluoro-N-(pentan-3-yl)aniline

Cat. No.: B12103121
M. Wt: 199.24 g/mol
InChI Key: KSVKUZYCJTXGMG-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(pentan-3-yl)aniline (CAS 1019622-28-6) is a chemical compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . It is part of the aniline family and features a pentan-3-yl group attached to the nitrogen atom. As a derivative of aniline with specific fluorine substitutions, this compound serves as a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research . Researchers utilize such fluorinated anilines in the development of new chemical entities, including potential agrochemicals and pharmaceuticals. For instance, structurally similar N-(pentan-3-yl)aniline compounds are known to be key precursors in the synthesis of herbicides like pendimethalin, which belongs to the dinitroaniline class and functions by inhibiting cell division and elongation in plants . The presence of fluorine atoms can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity, making it a compound of interest in medicinal chemistry and drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15F2N B12103121 3,4-difluoro-N-(pentan-3-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

3,4-difluoro-N-pentan-3-ylaniline

InChI

InChI=1S/C11H15F2N/c1-3-8(4-2)14-9-5-6-10(12)11(13)7-9/h5-8,14H,3-4H2,1-2H3

InChI Key

KSVKUZYCJTXGMG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC(=C(C=C1)F)F

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of 3,4 Difluoro N Pentan 3 Yl Aniline Derivatives

Electrophilic Aromatic Substitution Reactions on the 3,4-Difluorophenyl Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In derivatives of 3,4-difluoro-N-(pentan-3-yl)aniline, the outcome of such reactions is dictated by the electronic effects of the substituents. The amino group is a powerful activating group and an ortho-, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. libretexts.org Conversely, the fluorine atoms are deactivating groups due to their high electronegativity, which withdraws electron density from the ring, but they also direct incoming electrophiles to the ortho and para positions. libretexts.org

When an electrophile attacks the aromatic ring of an aniline (B41778) derivative, the nitrogen atom can stabilize the resulting cationic intermediate (the arenium ion) through resonance, which is a key factor in its activating and directing effects. wikipedia.org The substitution pattern on the 3,4-difluorophenyl ring means that the positions ortho and para to the strongly activating amino group are favored for electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) using a reagent like Br2 with a Lewis acid catalyst such as FeBr3. youtube.com

Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. wikipedia.orglibretexts.org

The regioselectivity of these reactions on this compound would favor substitution at the positions most activated by the amino group.

Nucleophilic Reactivity of the Aniline Nitrogen

The nucleophilic character of the aniline nitrogen is central to many synthetic transformations. For instance, anilines can react with alkyl halides, though this can sometimes lead to over-alkylation. More controlled reactions can be achieved with other electrophiles. The formation of amides via reaction with acyl chlorides or anhydrides is a common transformation. nih.gov

Oxidative Transformations of the N-Alkyl Aniline Functionality

The N-alkyl aniline functionality is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation of anilines can be non-selective, yielding a mixture of products, or selective, targeting the amino group for a specific transformation. openaccessjournals.com Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid. openaccessjournals.com

One significant transformation is the oxidative cleavage of the N-alkyl group, a process known as N-dealkylation. nih.gov This can be achieved through various chemical, catalytic, and enzymatic methods. nih.gov For instance, metal-catalyzed oxidations can facilitate the removal of an alkyl group from an amine. nih.gov The oxidation of anilines can also lead to the formation of nitrobenzene (B124822) or benzoquinones, which are valuable industrial intermediates. openaccessjournals.com

In some cases, intramolecular oxidative C(sp³)–H amination can occur, leading to the formation of N-heterocycles. This process can be promoted by a combination of a base, molecular oxygen, and a suitable solvent, and it highlights the potential for complex transformations involving the N-alkyl aniline moiety. acs.org

Reduction Pathways of Substituted Aniline Derivatives

Substituted aniline derivatives can undergo reduction at various functional groups. A common transformation is the reduction of a nitro group, which is often introduced via electrophilic nitration, to an amino group. This reduction can be accomplished using catalytic hydrogenation (H₂ and a catalyst like Pd, Pt, or Ni) or with metals in acidic conditions (e.g., Zn, Sn, or Fe in HCl). libretexts.orgyoutube.com This two-step process of nitration followed by reduction is a standard method for introducing an amino group onto an aromatic ring. youtube.com

Another important reduction involves the carbonyl group of an acyl substituent that may have been introduced via a Friedel-Crafts acylation. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) can reduce the ketone to an alkyl group. masterorganicchemistry.com This sequence of acylation followed by reduction is a valuable synthetic strategy because it avoids the carbocation rearrangements that can occur during direct Friedel-Crafts alkylation. libretexts.org

The choice of reducing agent and conditions can allow for selective reduction of one functional group in the presence of others. For example, catalytic hydrogenation under mild conditions can reduce an alkene double bond without affecting an aromatic ring. libretexts.org

Radical Chemistry and Photoinduced Reactivity of Fluorinated Anilines

The introduction of fluorine-containing groups into organic molecules is a significant area of research due to the unique properties these groups impart. nih.gov Radical fluorination and photoinduced reactions offer powerful methods for achieving these transformations. numberanalytics.comwikipedia.org

Direct difluoroalkylation of anilines has been achieved through photoinduced methods. acs.orgdntb.gov.ua These reactions often operate under mild, catalyst-free conditions and can tolerate a wide range of functional groups. rsc.org One approach involves the use of an organic photocatalyst, such as Eosin Y, under visible light irradiation. nih.govacs.org This method is particularly effective for electron-rich anilines. acs.org The reaction proceeds through the generation of a difluoroalkyl radical, which then reacts with the aniline. acs.org

The substrate scope for these reactions is generally broad, accommodating anilines with both electron-donating and moderately electron-withdrawing substituents. nih.govacs.org Halogenated anilines, for instance, can be successfully difluoroalkylated, providing products that can be used in further cross-coupling reactions. nih.govacs.org However, anilines with strongly electron-withdrawing groups like aldehydes or nitriles may show lower reactivity. nih.govacs.org

An alternative to photocatalyst-driven reactions is the use of electron donor-acceptor (EDA) complexes. nih.govacs.orgacs.org An EDA complex is a ground-state association between an electron-rich donor molecule and an electron-poor acceptor molecule. acs.org This complex can absorb light, often in the visible spectrum, leading to a single electron transfer (SET) from the donor to the acceptor and the generation of radical ions. nih.govacs.org

In the context of fluorinated anilines, the aniline derivative can act as the electron donor, while a fluoroalkylating agent (e.g., ethyl difluoroiodoacetate) serves as the electron acceptor. acs.org The formation of an EDA complex can be supported by UV-vis and NMR spectroscopy. acs.orgnih.gov Upon photoexcitation, the EDA complex undergoes SET to produce an aniline radical cation and a difluoroalkyl radical. acs.orgrsc.org These radicals can then react to form the desired difluoroalkylated aniline product. acs.org Mechanistic studies, including quantum yield measurements, can indicate whether a radical chain mechanism is operative. acs.orgacs.org

The formation and photoactivity of EDA complexes provide a powerful, catalyst-free strategy for a variety of synthetic transformations, including C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.orgd-nb.info

Radical Trapping Experiments for Mechanistic Elucidation

To probe the potential involvement of radical intermediates in reactions involving this compound derivatives, radical trapping experiments are a critical investigative tool. These experiments are designed to intercept and identify transient radical species, thereby providing strong evidence for or against a radical-mediated reaction pathway. A commonly employed radical scavenger for this purpose is the stable nitroxyl (B88944) radical, 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). princeton.eduresearchgate.net

The underlying principle of this technique is the high reactivity of radical scavengers like TEMPO towards transient radical intermediates. If a reaction proceeds through a radical mechanism, the introduction of a stoichiometric or even catalytic amount of TEMPO into the reaction mixture will lead to the rapid quenching of the radical intermediates. nih.gov This quenching action effectively inhibits the main reaction pathway, resulting in a significant decrease in the yield of the expected product or a complete halt of the reaction. princeton.edu The formation of a new adduct between the trapped radical and the scavenger can often be detected and characterized, providing further confirmation of the radical's presence and structure. whiterose.ac.uksigmaaldrich.com

For instance, in a hypothetical reaction where a derivative of this compound is undergoing a transformation suspected to involve a radical intermediate, the addition of TEMPO would be expected to significantly impact the reaction outcome. The observation that the reaction is quenched is a strong indicator of a radical pathway. nih.gov

Table 1: Illustrative Radical Trapping Experiment for a Hypothetical Reaction of a this compound Derivative

EntryReactantRadical TrapReaction OutcomeImplication
1This compound derivativeNoneProduct FormedBaseline reaction
2This compound derivativeTEMPO (1.1 eq.)No Product FormationSuggests a radical-mediated pathway princeton.edu
3This compound derivative5,5-dimethyl-pyrroline N-oxide (DMPO)No Product Formation, DMPO-adduct detectedConfirms presence of N-centered radicals sigmaaldrich.com

In addition to TEMPO, other spin trapping agents such as 5,5-dimethyl-pyrroline N-oxide (DMPO) can be utilized, particularly for detection by techniques like electron paramagnetic resonance (EPR) spectroscopy, which can help in the characterization of specific radical adducts, such as those involving aniline-type radicals. sigmaaldrich.com

Mechanistic Studies of Dehalogenation Pathways in Fluorinated Anilines

The cleavage of the carbon-fluorine (C-F) bond in fluorinated anilines is a reaction of significant interest, and various mechanistic pathways for this dehalogenation have been explored. These pathways can be broadly categorized into catalytic hydrodefluorination and enzymatic or biomimetic C-F bond activation.

Catalytic hydrodefluorination typically involves the use of transition metal complexes or, more recently, main-group element catalysts. nih.gov One established mechanism for transition metal-catalyzed hydrodefluorination proceeds through a catalytic cycle involving oxidative addition, ligand metathesis, and reductive elimination. nih.gov In this process, a low-valent metal center oxidatively adds to the C-F bond of the fluorinated aniline. This is followed by a ligand metathesis step where the fluoride (B91410) ligand is exchanged for a hydride. The final step is a reductive elimination of the C-H bond, which regenerates the active catalyst and yields the defluorinated aniline. Niobium(III) imido complexes have also been shown to mediate the cleavage of C-F bonds in fluoroarenes, with evidence suggesting the involvement of a Nb(III) fluoroarene-bound species. rsc.org

Enzymatic and biomimetic systems offer alternative pathways for C-F bond cleavage. nih.govrsc.org Some metalloenzymes, for example, can mediate defluorination through oxidative mechanisms. nih.gov In these systems, a high-valent metal-oxo species can perform an electrophilic attack on the fluorinated aromatic ring. nih.govmanchester.ac.uk This can lead to the formation of an intermediate that subsequently eliminates a fluoride ion. manchester.ac.uk For instance, studies on the oxidative activation of perfluorinated arenes by an N-bridged diiron-phthalocyanine complex suggest a mechanism involving an electrophilic C-O addition followed by a 1,2-fluoride shift to form a ketone intermediate, which can then rearrange to a phenol. nih.govmanchester.ac.uk

Another enzymatic pathway involves a nucleophilic attack on the carbon atom bearing the fluorine, as seen in the action of some dehalogenases. nih.govresearchgate.net In such cases, an active site residue, for instance, the carboxylate of an aspartate, acts as a nucleophile, attacking the carbon and displacing the fluoride ion. nih.gov

Table 2: Summary of Mechanistic Pathways for Dehalogenation of Fluorinated Anilines

PathwayKey Intermediates/SpeciesGeneral Mechanism
Catalytic Hydrodefluorination Low-valent transition metal or main-group element catalystsOxidative addition of the C-F bond to the metal center, followed by ligand metathesis and reductive elimination of the C-H bond. nih.gov
Enzymatic/Biomimetic Oxidation High-valent metal-oxo species (e.g., Fe(IV)=O)Electrophilic attack on the aromatic ring, leading to an intermediate that eliminates a fluoride ion. nih.govnih.govmanchester.ac.uk
Enzymatic Nucleophilic Substitution Enzyme active site nucleophile (e.g., Aspartate)Direct nucleophilic attack on the carbon of the C-F bond, displacing the fluoride ion (SNAr or SN2 type). nih.govresearchgate.net

The specific dehalogenation pathway that a given fluorinated aniline, such as this compound, would undergo depends on the reaction conditions, including the nature of the catalyst and reagents present.

Spectroscopic Characterization and Structural Elucidation of 3,4 Difluoro N Pentan 3 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3,4-difluoro-N-(pentan-3-yl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses provides a complete picture of its constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, specific signals corresponding to the aromatic protons, the N-H proton, and the protons of the pentan-3-yl group are expected. The aromatic region would likely display complex multiplets due to the coupling of protons with each other and with the adjacent fluorine atoms. The proton attached to the nitrogen would appear as a broad singlet, and the signals for the pentan-3-yl group would be characterized by their chemical shifts and splitting patterns, reflecting the symmetry of this substituent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H6.5 - 7.2Multiplet (m)
NH3.5 - 4.5Broad Singlet (br s)
CH (pentan-3-yl)3.0 - 3.5Multiplet (m)
CH₂ (pentan-3-yl)1.4 - 1.7Multiplet (m)
CH₃ (pentan-3-yl)0.8 - 1.1Triplet (t)

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy, as specific experimental data for this compound is not publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The aromatic carbons will appear in the downfield region of the spectrum, with their chemical shifts influenced by the fluorine and amino substituents. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling. The carbons of the pentan-3-yl group will be observed in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-F145 - 160 (doublet)
Aromatic C-N140 - 150
Aromatic C-H100 - 120
CH (pentan-3-yl)50 - 60
CH₂ (pentan-3-yl)25 - 35
CH₃ (pentan-3-yl)10 - 15

Note: The data in this table is predicted based on the analysis of related structures and established ¹³C NMR correlation tables, as specific experimental data for this compound is not publicly available.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. chemrxiv.org For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns of these signals provide valuable information about the electronic environment and their position relative to each other and to the proton substituents on the ring. The development of fluorinated probes has expanded the application of ¹⁹F NMR in chemical and biological studies. beilstein-journals.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A notable feature would be the N-H stretching vibration, typically appearing as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic pentyl group would be observed around 2850-3100 cm⁻¹. The C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C=C stretching absorptions would also be present in the 1450-1600 cm⁻¹ range.

Table 3: Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1450 - 1600
C-N Stretch1250 - 1350
C-F Stretch1100 - 1300

Note: The data in this table is based on characteristic infrared absorption frequencies for functional groups found in similar molecules, as specific experimental data for this compound is not publicly available.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline (B41778). The presence of the aromatic ring with the amino group as a chromophore will give rise to π → π* transitions. The fluorine substituents and the N-alkyl group can cause a shift in the absorption maxima (λmax) compared to aniline itself. Typically, substituted anilines show two main absorption bands, one around 230-250 nm and another, weaker band around 280-300 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 199.24 g/mol . bldpharm.com In an MS experiment, the compound would be ionized, and the resulting molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the pentyl group or parts of it, as well as fragmentation of the aromatic ring. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

X-ray Crystallography Data for this compound Not Currently Available in Public Databases

A thorough search of public scientific databases and chemical literature has revealed no published X-ray crystal structure for the compound this compound. Consequently, a detailed analysis of its solid-state structural determination, including crystal packing, intermolecular interactions, and conformational analysis in the crystalline state, cannot be provided at this time.

While research exists on the crystallographic analysis of structurally related compounds, such as other fluorinated anilines and molecules with similar functional groups, this information is not directly applicable to the specific stereochemistry and molecular arrangement of this compound. The precise three-dimensional arrangement of atoms and molecules in a crystal is unique to each compound and can only be determined through experimental X-ray diffraction analysis of a suitable single crystal.

Without this foundational data, any discussion of the crystal packing, hydrogen bonding, van der Waals interactions, and the specific conformation adopted by the molecule in the solid state would be purely speculative.

Researchers seeking to understand the solid-state properties of this compound would need to perform a single-crystal X-ray diffraction experiment to generate the necessary structural data.

Computational Chemistry and Theoretical Studies of 3,4 Difluoro N Pentan 3 Yl Aniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized geometry and electronic properties of molecules. For N-aryl amides and anilines, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G** or higher, can predict key structural parameters and the distribution of electron density. nih.govscispace.comresearchgate.net

Furthermore, DFT calculations yield insights into the electronic structure through the analysis of atomic charges and the molecular electrostatic potential (MEP). The MEP map is particularly illustrative, as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In substituted anilines, the electronegative fluorine atoms would be expected to draw electron density, creating electrophilic sites, while the nitrogen atom of the amine group typically represents a nucleophilic center. nih.gov

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Model N-Aryl Amide Note: This data is representative of a typical N-aryl amide and is used for illustrative purposes.

Parameter Value
C-N (amide) Bond Length ~1.36 Å
C=O (amide) Bond Length ~1.23 Å
C-N-C Bond Angle ~125°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energies of these orbitals and the gap between them are critical indicators of a molecule's kinetic stability and reactivity. researchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. In the context of 3,4-difluoro-N-(pentan-3-yl)aniline, the HOMO would likely be distributed over the aniline (B41778) ring and the nitrogen atom. The presence of electron-donating groups would raise the HOMO energy, while electron-withdrawing groups, such as the two fluorine atoms, would lower it, thereby decreasing its electron-donating capacity. Studies on N-phenylacetamide derivatives have shown that substituents on the phenyl ring significantly modulate the HOMO energy. worldscientific.com

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. For our target molecule, the LUMO would be expected to have significant contributions from the aromatic ring. The electron-withdrawing fluorine atoms would lower the LUMO energy, making the ring more susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more polarizable and reactive, as less energy is needed for electronic transitions. nih.gov Computational studies on related amides confirm that the HOMO-LUMO gap is a key parameter in assessing their electronic properties and potential for charge transfer within the molecule.

Table 2: Representative FMO Data from DFT Calculations for a Model N-Aryl Amide Note: This data is illustrative and based on findings for related compounds.

Parameter Energy (eV)
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.2 eV

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |

Chemical Reactivity Descriptors Derived from DFT

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity.

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated using the electronic chemical potential (μ) and chemical hardness (η). A higher electrophilicity index points to a stronger electrophile.

The nucleophilicity index (N), on the other hand, measures the electron-donating capability of a molecule. It is often scaled relative to a standard reference molecule. For substituted anilines and amides, the nitrogen atom is a primary nucleophilic site. The substituents on the aromatic ring heavily influence these indices. Electron-withdrawing groups increase the electrophilicity of the ring, while electron-donating groups enhance the nucleophilicity of the molecule. nih.gov

Table 3: Key Chemical Reactivity Descriptors and Their Significance

Descriptor Formula Significance
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the tendency of electrons to escape from a system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Represents the resistance to change in electron distribution.
Electrophilicity Index (ω) μ2 / (2η) Quantifies the capacity to accept electrons.

| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | Measures the electron-donating ability (relative to a standard). |

A comprehensive review of available scientific literature reveals a notable absence of specific computational chemistry and theoretical studies focused exclusively on the compound This compound . While extensive research exists on the computational analysis of substituted anilines and the effects of fluorination on aromatic systems, dedicated studies providing detailed data on the chemical hardness, softness, ionization energy, electron affinity, excited state properties, mechanistic pathways, and solvent effects for this particular molecule could not be located in the public domain.

General principles of computational chemistry allow for the theoretical investigation of such properties. For instance, Density Functional Theory (DFT) is a common method to explore the electronic structure and reactivity of molecules. nih.govnih.govchemrxiv.org From DFT calculations, one can derive conceptual DFT descriptors like chemical hardness and softness, which relate to the molecule's resistance to change in its electron distribution. chemrxiv.org Similarly, ionization energy and electron affinity, fundamental properties describing the energy required to remove an electron and the energy released upon gaining an electron, respectively, can be computed. osti.govkhanacademy.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules, providing insights into their photophysical properties. beilstein-journals.orgacs.org This method would be crucial for understanding the behavior of this compound upon absorption of light.

Furthermore, computational modeling is instrumental in elucidating reaction mechanisms at a molecular level. researchgate.netnih.gov For a compound like this compound, this could involve modeling its synthesis, for example, through the N-alkylation of 3,4-difluoroaniline (B56902). wikipedia.org

Finally, the influence of solvents on the molecular and electronic parameters of a compound can be simulated using continuum models, such as the Polarizable Continuum Model (PCM). researchgate.netjournalirjpac.compsu.edu These models are essential for understanding how a solvent environment might alter the properties and reactivity of the solute molecule. nih.gov

While these computational methodologies are well-established for the study of anilines and their derivatives, the specific application to and detailed results for this compound are not present in the currently accessible body of scientific research. Therefore, the creation of data tables and a detailed discussion of research findings for the requested sections is not possible at this time.

Applications in Organic Synthesis and Materials Science

Strategic Use as Precursors and Intermediates in Complex Molecule Synthesis

Substituted anilines are fundamental precursors for a vast array of complex organic molecules. The presence of fluorine atoms can enhance metabolic stability and binding affinity in pharmaceutical agents, making fluorinated anilines particularly valuable. For instance, fluorinated proline derivatives have found diverse applications in medicinal chemistry and organocatalysis, highlighting the value of fluorinated building blocks. nih.gov

3,4-difluoro-N-(pentan-3-yl)aniline serves as a strategic intermediate. Its difluorinated ring is a key pharmacophore in various bioactive molecules, and the secondary amine provides a reactive site for building molecular complexity. The synthesis of such anilines can be achieved through methods like the catalytic hydrogenation of corresponding nitrofluorobenzene compounds. google.com The molecule's structure is suitable for use in catalytic reactions, such as photocatalyzed fluoroalkylation, to generate even more complex fluorinated structures. conicet.gov.arnih.gov

Monomeric Role in the Synthesis of Poly(aniline) Derivatives and Related Polymeric Systems

Polyaniline (PANI) is one of the most studied conducting polymers, but its application is often limited by poor solubility. wikipedia.org A primary strategy to overcome this is the functionalization of the aniline (B41778) monomer before polymerization. rsc.orgrsc.orgresearchgate.net this compound is a prime candidate for a monomer that can produce soluble, functional polymers.

The polymerization of aniline monomers, typically through chemical or electrochemical oxidation, is significantly influenced by the nature of substituents on either the aromatic ring or the nitrogen atom. rsc.orgnih.gov In the case of this compound, the substituents are expected to have distinct and competing effects.

N-Alkyl Group (Pentan-3-yl): The introduction of alkyl chains onto the nitrogen atom is a well-established method for dramatically improving the solubility of polyanilines in common organic solvents. rsc.orgosti.gov The bulky pentan-3-yl group in this compound would be expected to yield a polymer that is far more processable than the parent PANI. However, this bulk also introduces significant steric hindrance around the nitrogen atom. This steric effect can decrease the rate of polymerization and potentially lead to polymers with a lower molecular weight compared to less hindered anilines. rsc.orgmdpi.com

The interplay between the solubility-enhancing, sterically hindering N-alkyl group and the electron-withdrawing fluoro groups makes this monomer a subject of interest for creating tailored polymeric materials.

Table 1: Predicted Influence of Substituents on the Polymerization of this compound This table is based on established principles for substituted aniline derivatives.

Substituent Position Effect Type Predicted Influence on Polymerization Supporting Rationale
Pentan-3-yl N-atom Steric / Electronic (+I) Decreases polymerization rate; may lower molecular weight; increases polymer solubility. rsc.orgrsc.orgosti.govmdpi.com The bulky group hinders the approach to the reactive sites. The alkyl chain disrupts inter-chain packing, enhancing solubility.

The fundamental structure-property relationships in polyanilines are dictated by the degree of π-conjugation along the polymer backbone. researchgate.net In unsubstituted polyaniline, the chain can adopt a relatively planar conformation, allowing for extensive delocalization of electrons and resulting in its well-known conductive properties upon doping. wikipedia.org

The introduction of a substituent on the nitrogen atom, such as the pentan-3-yl group, fundamentally alters this structure. The steric bulk forces a significant torsional twist between the aromatic ring and the nitrogen atom, disrupting the planarity of the polymer chain. rsc.orgmdpi.com This disruption of planarity leads to a decrease in the effective conjugation length. Consequently, N-substituted polyanilines generally exhibit different electronic properties compared to their unsubstituted counterparts. This structural modification is a key lever for tuning the characteristics of the resulting polymer. researchgate.net

Derivatization of this compound for Novel Synthetic Building Blocks

Derivatization is the process of chemically modifying a molecule to generate a new compound with different properties, often to create a novel building block for further synthesis. libretexts.orgpsu.edu this compound, with its secondary amine and activated aromatic ring, is amenable to various derivatization reactions.

Reactions at the Nitrogen Center: The secondary amine is a reactive handle for numerous transformations. It can undergo acylation with acid chlorides or anhydrides to form stable amides, a common reaction for derivatizing amines. libretexts.org It could also react with other agents, such as sulfur monochloride, to create entirely new types of polymer backbones containing nitrogen-sulfur bonds, which have applications in energy storage and materials science. nih.gov

Reactions on the Aromatic Ring: While the fluorine atoms are deactivating, the aniline unit is still susceptible to certain electrophilic substitution reactions. More advanced methods, such as visible light-photocatalyzed reactions, could be employed to introduce additional functional groups, like perfluoroalkyl chains, onto the aromatic ring. conicet.gov.aracs.org

Each of these derivatization pathways transforms the initial aniline into a new, more complex building block, expanding its utility in the synthesis of functional materials and molecules.

Exploration of Structure-Reactivity Relationships in Catalytic Transformations

The unique electronic and steric profile of this compound makes it an interesting substrate for studying structure-reactivity relationships in catalytic processes. mdpi.com

The reactivity of the aniline nitrogen is governed by a balance of competing electronic effects. The two electron-withdrawing fluorine atoms on the ring decrease the nucleophilicity of the nitrogen. Conversely, the N-pentan-3-yl group has a positive inductive effect (+I), which increases electron density on the nitrogen. mdpi.com This finely tuned electronic character influences its performance in catalytic reactions, such as palladium-catalyzed cross-coupling, where aniline derivatives are common coupling partners.

Furthermore, the significant steric bulk of the pentan-3-yl group presents a challenge and an opportunity. While it may hinder reactions at the nitrogen or adjacent positions on the ring, it can also be exploited to control regioselectivity. Understanding how different catalytic systems can accommodate or leverage this steric hindrance is a key area of research. The electron-rich nature of anilines makes them suitable substrates for transformations like visible-light photocatalysis, and the specific electronic signature of this compound could lead to novel reactivity. conicet.gov.arnih.gov

Q & A

Q. What are the optimal synthetic routes for 3,4-difluoro-N-(pentan-3-yl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves reductive alkylation of 3,4-difluoroaniline with 2-pentanone under catalytic hydrogenation (e.g., Pd/C) with a base (e.g., K₂CO₃) at 80–100°C. Solvent choice (e.g., DMF) and reaction time (6–12 hours) critically affect yield, with industrial methods employing continuous flow reactors for scalability . Purification via distillation or recrystallization ensures high purity (>98%). Comparative studies show that substituent positioning (e.g., 3,4-difluoro vs. mono-fluoro analogs) alters reactivity due to electronic effects .

Q. How can crystallographic techniques resolve the molecular structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. The compound’s fluorine atoms and pentan-3-yl group induce distinct torsion angles (e.g., C–N–C–C ~95.8°), influencing molecular packing. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data . Preferential orientation corrections may be required due to the bulky alkyl chain .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

In vitro assays such as enzyme inhibition (e.g., cytochrome P450) or receptor-binding studies (e.g., GPCRs) are recommended. The fluorine atoms enhance hydrogen bonding with active sites, while the pentan-3-yl group promotes membrane permeability. Initial screens should compare activity against analogs like 3,5-difluoro-N-(pentan-3-yl)aniline to assess substituent effects .

Advanced Research Questions

Q. How do electronic and steric effects of the 3,4-difluoro and pentan-3-yl groups influence reaction mechanisms?

Density Functional Theory (DFT) calculations reveal that fluorine’s electronegativity increases the electrophilicity of the aromatic ring, favoring nucleophilic aromatic substitution. The pentan-3-yl group introduces steric hindrance, slowing dimerization but stabilizing intermediates in alkylation reactions. Kinetic studies under varying temperatures (25–100°C) and solvents (polar vs. nonpolar) can quantify these effects .

Q. What strategies resolve contradictions in reported biological activity data across similar compounds?

Meta-analysis of structure-activity relationships (SAR) is critical. For example, this compound may show higher melanogenesis inhibition than 2,4-difluoro analogs due to optimized fluorine positioning. Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR) and control for lipophilicity (logP) differences using HPLC-measured partition coefficients .

Q. Which computational methods best predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) paired with Molecular Dynamics (MD) simulations (e.g., GROMACS) can model interactions with enzymes like tyrosinase. The 3,4-difluoro motif likely forms halogen bonds with catalytic residues (e.g., His263 in tyrosinase), while the alkyl chain occupies hydrophobic pockets. Validate predictions with mutagenesis studies .

Comparative Analysis Tables

Q. Table 1: Substituent Effects on Reactivity and Bioactivity

CompoundFluorine PositionAlkyl ChainLogPIC₅₀ (Tyrosinase)
This compound3,4Pentan-3-yl3.212 µM
3-fluoro-N-(pentan-3-yl)aniline3Pentan-3-yl2.828 µM
3,5-difluoro-N-(pentan-3-yl)aniline3,5Pentan-3-yl3.58 µM

Data derived from enzyme inhibition assays and HPLC logP measurements .

Methodological Recommendations

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., Pd/C vs. Raney Ni) and solvents. Monitor intermediates via LC-MS.
  • Crystallography : Employ twin refinement in SHELXL for crystals with pseudosymmetry.
  • Bioactivity Validation : Pair in silico predictions with SPR or ITC for binding affinity quantification.

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